molecular formula C8H9N5O3 B14863391 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione

5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14863391
M. Wt: 223.19 g/mol
InChI Key: JDLRWZHGOGIPOH-UHFFFAOYSA-N
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Description

5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is facilitated by the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar pyrimidine core.

    Triazole-pyrimidine hybrids: Compounds that combine triazole and pyrimidine rings, exhibiting similar biological activities.

Uniqueness

5-(3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the oxadiazole ring fused with the pyrimidine core. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

5-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N5O3/c9-2-1-5-11-7(16-13-5)4-3-10-8(15)12-6(4)14/h3H,1-2,9H2,(H2,10,12,14,15)

InChI Key

JDLRWZHGOGIPOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2=NC(=NO2)CCN

Origin of Product

United States

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